molecular formula C16H18N2O3S B2790250 2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide CAS No. 2380195-70-8

2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide

Cat. No.: B2790250
CAS No.: 2380195-70-8
M. Wt: 318.39
InChI Key: IILOKEMAMDTIAD-WEVVVXLNSA-N
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Description

2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide is a heterocyclic compound with a complex structure. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. Quinolines have versatile applications in industrial and synthetic organic chemistry, making them essential scaffolds for drug discovery and medicinal chemistry .


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to quinoline synthesis .

One specific method, the Pätzinger quinoline synthesis , involves the reaction of isatin with an α-methylene carbonyl compound in the presence of a base in ethanol. This yields the substituted quinoline derivative .


Molecular Structure Analysis

The molecular formula of This compound is C~11~H~11~N . Its unique structure combines a quinoline core with additional methyl and sulfonyl groups. The precise arrangement of atoms and bonds determines its properties and potential applications .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. Quinolines often interact with enzymes, receptors, or other cellular components. Further studies are necessary to elucidate its precise mode of action .

Properties

IUPAC Name

2,8-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-6-4-7-13-14(10-12(2)18-15(11)13)16(19)17-8-5-9-22(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,17,19)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILOKEMAMDTIAD-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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